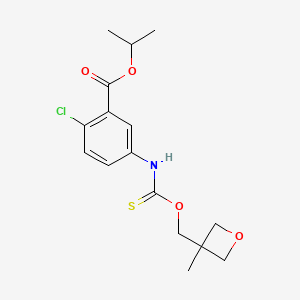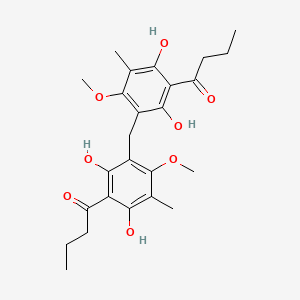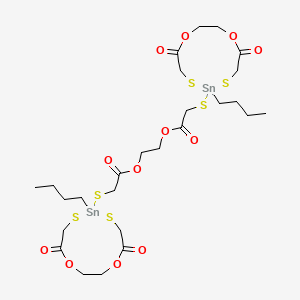
7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 7-amino-4-hidroxi-3-((4-((4-nitro-2-sulfofenil)amino)fenil)azo)naftaleno-2-sulfónico, sal sódica es un compuesto orgánico complejo conocido por sus vibrantes propiedades de color. Se utiliza comúnmente en la industria de los colorantes debido a su capacidad para producir colores brillantes y estables. El compuesto también es conocido por sus aplicaciones en varios campos de investigación científica, como la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 7-amino-4-hidroxi-3-((4-((4-nitro-2-sulfofenil)amino)fenil)azo)naftaleno-2-sulfónico, sal sódica, normalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la diazotación de la 4-nitroanilina, seguida de la acoplamiento con el ácido 4-aminofenilsulfónico. El intermedio resultante se somete entonces a reacciones adicionales para introducir el anillo de naftaleno y la sal sódica.
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto se lleva a cabo en grandes reactores bajo condiciones controladas. El proceso implica un control preciso de la temperatura y el pH para garantizar la pureza y el rendimiento del producto final. También es común el uso de técnicas de purificación avanzadas, como la cristalización y la filtración, para obtener el compuesto deseado en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 7-amino-4-hidroxi-3-((4-((4-nitro-2-sulfofenil)amino)fenil)azo)naftaleno-2-sulfónico, sal sódica, se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio y la hidrogenación catalítica.
Sustitución: Las reacciones de sustitución electrófila suelen implicar reactivos como los halógenos y los agentes sulfonantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios colorantes azoicos y sus derivados, que se utilizan en diferentes aplicaciones industriales.
Aplicaciones en Investigación Científica
El Ácido 7-amino-4-hidroxi-3-((4-((4-nitro-2-sulfofenil)amino)fenil)azo)naftaleno-2-sulfónico, sal sódica, tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en técnicas de tinción para microscopía.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos.
Industria: Se utiliza ampliamente en la producción de colorantes y pigmentos.
Aplicaciones Científicas De Investigación
7-Amino-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments.
Mecanismo De Acción
El compuesto ejerce sus efectos a través de diversas interacciones moleculares. En los sistemas biológicos, puede unirse a proteínas y enzimas específicas, alterando su actividad. El grupo azo del compuesto es responsable de su color vibrante, que es el resultado de las transiciones electrónicas dentro de la molécula. Los grupos de ácido sulfónico mejoran la solubilidad del compuesto en agua, lo que lo hace adecuado para diversas aplicaciones.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 7-amino-4-hidroxi-2-naftalenosulfónico
- Ácido 4-amino-3-hidroxi-1-naftalenosulfónico
- 4-Nitro-2-aminofenol
Singularidad
En comparación con compuestos similares, el Ácido 7-amino-4-hidroxi-3-((4-((4-nitro-2-sulfofenil)amino)fenil)azo)naftaleno-2-sulfónico, sal sódica, destaca por su combinación única de grupos funcionales. La presencia de grupos amino y nitro, junto con el enlace azo, le confiere propiedades químicas y reactividad distintas. Además, los grupos de ácido sulfónico mejoran su solubilidad, haciéndolo más versátil para diversas aplicaciones.
Propiedades
Número CAS |
83006-43-3 |
|---|---|
Fórmula molecular |
C22H17N5NaO9S2+ |
Peso molecular |
582.5 g/mol |
Nombre IUPAC |
sodium;7-amino-4-hydroxy-3-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H17N5O9S2.Na/c23-13-1-7-17-12(9-13)10-20(38(34,35)36)21(22(17)28)26-25-15-4-2-14(3-5-15)24-18-8-6-16(27(29)30)11-19(18)37(31,32)33;/h1-11,24,28H,23H2,(H,31,32,33)(H,34,35,36);/q;+1 |
Clave InChI |
RIFSQRRMQRHEPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















